molecular formula C7H11ClO2 B8700335 Butanoic acid, 4-chloro, 2-propenyl ester

Butanoic acid, 4-chloro, 2-propenyl ester

Cat. No. B8700335
M. Wt: 162.61 g/mol
InChI Key: NSCJTNOFIYBWFN-UHFFFAOYSA-N
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Patent
US06489318B1

Procedure details

To a mixture of 4-chlorobutyric acid (48 ml; 0.48 mole), allyl alcohol (200 ml) and hexane (1.2 l) p-toluenesulfonic acid (16.0 g; 0.08 mole) was added. The obtained mixture was heated for 5 hours at reflux temperature in such a way that water was simultaneously removed with Dean-Stark apparatus (Vogel's Textbook of Practical Organic Chemistry, Fourth Ed., Longman, London, 1978, p. 411). The mixture was then cooled to room temperature and shaken with 7% aqueous sodium hydrogencarbonate solution (2×500 ml). The obtained solution was dried with magnesium sulfate and after the filtration of the drying agent hexane was evaporated. The crude residue was distilled under reduced pressure 10 mbar at the temperature of 95° C. and the title compound (61.2 g; 79%) was obtained in the form of a colourless oil.
Quantity
48 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
79%

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH2:3][CH2:4][C:5]([OH:7])=[O:6].[CH2:8](O)[CH:9]=[CH2:10].CCCCCC>O>[Cl:1][CH2:2][CH2:3][CH2:4][C:5]([O:7][CH2:10][CH:9]=[CH2:8])=[O:6]

Inputs

Step One
Name
Quantity
48 mL
Type
reactant
Smiles
ClCCCC(=O)O
Name
Quantity
200 mL
Type
reactant
Smiles
C(C=C)O
Name
Quantity
1.2 L
Type
reactant
Smiles
CCCCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
shaken with 7% aqueous sodium hydrogencarbonate solution (2×500 ml)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
The obtained mixture was heated for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
was simultaneously removed with Dean-Stark apparatus (Vogel's Textbook of Practical Organic Chemistry, Fourth Ed., Longman, London, 1978, p. 411)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The obtained solution was dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
after the filtration of the drying agent hexane
CUSTOM
Type
CUSTOM
Details
was evaporated
DISTILLATION
Type
DISTILLATION
Details
The crude residue was distilled under reduced pressure 10 mbar at the temperature of 95° C.

Outcomes

Product
Name
Type
product
Smiles
ClCCCC(=O)OCC=C
Measurements
Type Value Analysis
AMOUNT: MASS 61.2 g
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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